molecular formula C7H12N4O B11916003 5,6-Diamino-3-propylpyrimidin-4(3H)-one

5,6-Diamino-3-propylpyrimidin-4(3H)-one

Cat. No.: B11916003
M. Wt: 168.20 g/mol
InChI Key: FWOADZHFEHHNEL-UHFFFAOYSA-N
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Description

5,6-Diamino-3-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-3-propylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-propylpyrimidine and appropriate amine sources.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-3-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5,6-Diamino-3-propylpyrimidin-4(3H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-3-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diaminopyrimidine: Lacks the propyl group but shares the core pyrimidine structure.

    3-Propylpyrimidine: Contains the propyl group but lacks the amino groups.

Uniqueness

5,6-Diamino-3-propylpyrimidin-4(3H)-one is unique due to the presence of both amino groups and the propyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5,6-diamino-3-propylpyrimidin-4-one

InChI

InChI=1S/C7H12N4O/c1-2-3-11-4-10-6(9)5(8)7(11)12/h4H,2-3,8-9H2,1H3

InChI Key

FWOADZHFEHHNEL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=C(C1=O)N)N

Origin of Product

United States

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